3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
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Overview
Description
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a bromine atom, a dioxolane ring, and a benzonitrile group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
This compound is a chemical reagent that is often used as a building block in the synthesis of various organic compounds .
Mode of Action
As a chemical reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a chemical reagent, it is involved in various organic synthesis processes .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it is used in .
Result of Action
As a chemical reagent, its primary function is to participate in chemical reactions to form new compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile typically involves the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: An essential organic reagent used as a building block for the synthesis of various organic compounds.
4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile: A derivative used in the synthesis of functional nanomaterials.
Uniqueness
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is unique due to its combination of bromine, dioxolane, and benzonitrile functionalities, which provide enhanced reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPWOOSSCMFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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